Boholmycin

Description

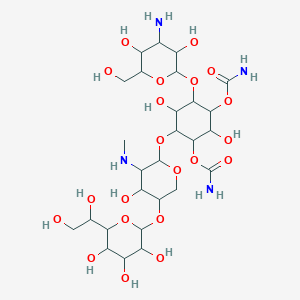

Structure

2D Structure

Properties

CAS No. |

117192-99-1 |

|---|---|

Molecular Formula |

C27H48N4O21 |

Molecular Weight |

764.7 g/mol |

IUPAC Name |

[4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2-[5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-3-(methylamino)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl] carbamate |

InChI |

InChI=1S/C27H48N4O21/c1-31-9-11(36)7(47-25-15(40)13(38)14(39)18(48-25)5(34)2-32)4-45-23(9)49-19-16(41)20(22(52-27(30)44)17(42)21(19)51-26(29)43)50-24-12(37)8(28)10(35)6(3-33)46-24/h5-25,31-42H,2-4,28H2,1H3,(H2,29,43)(H2,30,44) |

InChI Key |

JPGBWUBDJIISRF-UHFFFAOYSA-N |

SMILES |

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O |

Canonical SMILES |

CNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O |

Synonyms |

boholmycin |

Origin of Product |

United States |

Foundational & Exploratory

Boanmycin: A Technical Overview of its Chemical Structure, Mechanism, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boanmycin, also known as Bleomycin A6, is a glycopeptide antibiotic with significant antineoplastic properties.[1][2][3] Isolated from Streptomyces verticillus, it is a member of the bleomycin family of chemotherapeutic agents.[1][4] Its primary mechanism of action involves the induction of DNA strand breaks, which triggers cellular apoptosis and senescence, leading to the inhibition of tumor growth.[5][6][7] This document provides a comprehensive technical overview of Boanmycin, detailing its chemical structure, mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

Boanmycin is a complex glycopeptide molecule.[8] Its identity is well-defined by its chemical formula, molecular weight, and various registry numbers and notations used in chemical databases.

| Property | Value | Reference |

| Synonyms | Bleomycin A6, Pingyangmycin A6, Zhengguangmycin A6 | [1][2][3] |

| CAS Number | 37293-17-7 | [2][9] |

| Molecular Formula | C₆₀H₉₆N₂₀O₂₁S₂ | [2][3][9] |

| Molecular Weight | 1497.7 g/mol | [3] |

| Canonical SMILES | CC1=C(N=C(N=C1N)--INVALID-LINK--NC--INVALID-LINK--N)C(=O)N--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O)O[C@@H]4--INVALID-LINK--CO)O)O)N(C(=O)N)N">C@@H--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@HC(=O)NCCSC(C5=CN=CS5)C(=O)NCCCCNCCC(N)CCCN | [10] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(((2R,3S,4S,5S,6S)-2-((1R,2S)-2-(6-amino-2-((S)-3-amino-1-(((S)-2,3-diamino-3-oxopropyl)amino)-3-oxopropyl)-5-methylpyrimidine-4-carboxamido)-3-(((2R,3S,4S)-5-(((2S,3R)-1-((2-(4-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)thiazol-2-yl)ethyl)amino)-1-oxopropan-2-yl)amino)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-2-methyl-5-(((S)-2-((S)-2-hydroxy-3-(((S)-1-hydroxy-2-methylpropyl)amino)-3-oxopropyl)amino)-3-oxopropyl)amino)-5-oxopentanamide | [2] |

Mechanism of Action

Boanmycin's antitumor effect is primarily exerted through its interaction with cellular DNA.[5] The process is initiated by the formation of a complex with ferrous iron (Fe²⁺), which then chemically reduces molecular oxygen to produce highly reactive superoxide and hydroxyl radicals.[1] These free radicals are responsible for cleaving the phosphodiester backbone of DNA.[5]

The key steps in its mechanism are:

-

DNA Intercalation: Boanmycin binds to DNA with high affinity, intercalating between base pairs.[5]

-

Redox Reaction: The drug, complexed with iron, facilitates a redox reaction that generates free radicals.[2][5]

-

DNA Strand Scission: The resulting free radicals induce both single-strand and double-strand breaks in the DNA.[1][5]

This DNA damage is the primary trigger for the subsequent cellular responses that constitute its therapeutic effect.

Caption: Boanmycin's core mechanism of action.

Cellular Response and Signaling Pathways

The DNA damage induced by Boanmycin activates a cascade of cellular signaling pathways, culminating in cell cycle arrest, apoptosis (programmed cell death), or cellular senescence.[5]

-

DNA Damage Response (DDR): The presence of strand breaks activates the DDR pathway. Key kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[5] These kinases phosphorylate downstream targets to halt the cell cycle, providing time for DNA repair.[5]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[5] Boanmycin has been shown to activate caspase apoptotic pathways.[7]

-

Cell Cycle Arrest: In cancer cells, Boanmycin can block the cell cycle in the G2/M phase, preventing mitosis and proliferation.[6][7]

-

Cellular Senescence: At lower concentrations, Boanmycin can induce a state of irreversible growth arrest known as cellular senescence.[6][7] This is associated with increased expression of cell cycle inhibitors like p21, p27, and p53.[7]

Caption: Cellular response pathways to Boanmycin.

Pharmacological and Clinical Data

Boanmycin has demonstrated potent antitumor activity in both preclinical and clinical settings.

In Vitro Activity

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| Eca-109 (Esophageal Cancer) | 50-125 μg/mL | 0.5-36 h | Induction of apoptosis and G2/M cell cycle arrest | [6] |

| Not Specified | 6.7 µg/mL | 24 h | Induction of cellular senescence | [6] |

| HepG2, MCF-7 | Not Specified | Not Specified | G2/M phase accumulation | [7] |

In Vivo Antitumor Activity

| Animal Model | Tumor Cell Line | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |

| BALB/c nude mice | HT-29 (Colorectal) | 10 mg/kg (i.p.) | Twice a week, 5 weeks | 89% | [6] |

| BALB/c nude mice | HT-29 (Colorectal) | 15 mg/kg (i.p.) | Twice a week, 5 weeks | 92% | [6] |

| BALB/c nude mice | Hce-8693 | 10 mg/kg (i.p.) | Twice a week, 5 weeks | 90% | [6] |

| BALB/c nude mice | Hce-8693 | 15 mg/kg (i.p.) | Twice a week, 5 weeks | 92% | [6] |

| BALB/c mice | CT-26 (Subcutaneous) | 10 mg/kg (i.p.) | Twice a week, 10 injections | 88% | [4][6] |

| BALB/c mice | CT-26 (Cecal) | 10 mg/kg (i.p.) | Twice a week, 10 injections | 99% | [4][6] |

Phase I Clinical Trial Data

A Phase I study was conducted to determine the toxicity and maximum tolerated dose of Boanmycin.

| Parameter | Finding | Reference |

| Patient Population | 36 patients with various cancers | [11] |

| Dose Escalation | 1 mg (0.5-0.7 mg/m²) to 12 mg (6.7-7.5 mg/m²) | [11] |

| Administration | Intramuscular (i.m.) | [11] |

| Dosing Regimen | Three times per week for two weeks | [11] |

| Major Adverse Reactions | Fever, gastrointestinal reactions, hardening at injection site | [11] |

| Key Safety Findings | No myelosuppression or cardiac toxicity observed | [11] |

| Recommended Phase II Dose | 8-10 mg (5-6 mg/m²) i.m. or i.v., two to three times per week | [11] |

Summary of Experimental Methodologies

The following outlines the experimental designs cited in the literature for evaluating Boanmycin's in vivo efficacy. These are not exhaustive protocols but summaries of the approaches used.

Murine Xenograft and Syngeneic Tumor Models

-

Objective: To assess the antitumor activity of Boanmycin in a living organism.

-

Animal Models: 6-7 week old male or female BALB/c nude mice (for human tumor xenografts like HT-29) or female BALB/c mice (for syngeneic murine tumors like CT-26) were used.[4][6] The animals were maintained under specific pathogen-free conditions.[4]

-

Tumor Implantation:

-

Drug Administration: Boanmycin was administered via intraperitoneal (i.p.) injection at equitoxic doses (e.g., 10 mg/kg) compared to other chemotherapeutics like Mitomycin C and 5-Fluorouracil.[4] The dosing schedule was typically twice a week for a total of 10 injections.[4]

-

Data Collection and Analysis:

-

Tumor size was measured twice weekly with calipers.[4]

-

Tumor weight (W) was calculated using the formula: W (mg) = [width (mm) × length² (mm²)] / 2.[4]

-

At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.[4]

-

Antitumor effect was evaluated as the inhibitory ratio: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100%.[4]

-

Caption: Experimental workflow for in vivo studies.

Conclusion

Boanmycin (Bleomycin A6) is a potent antitumor antibiotic whose mechanism is centered on iron-dependent generation of reactive oxygen species and subsequent DNA damage. This damage effectively triggers multiple pathways leading to cancer cell death, including apoptosis and senescence, and halts proliferation via cell cycle arrest. Preclinical and early clinical data demonstrate significant antitumor efficacy with a manageable toxicity profile, highlighting its potential in oncology. Further research may focus on overcoming resistance mechanisms and exploring its use in combination therapies.[5]

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. Boanmycin | C60H96N20O21S2 | CID 9877229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activity of boanmycin against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Boanmycin hydrochloride? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dempochem.com [dempochem.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. [Phase I clinical study of a new anticancer drug boanmycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Boanmycin and Bosamycins from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. This guide provides a comprehensive technical overview of two distinct classes of compounds originating from Streptomyces: the recently discovered Bosamycins, novel non-ribosomal peptides with unique biosynthetic features, and Boanmycin (also known as Bleomycin A6), a member of the well-established bleomycin family of glycopeptide antibiotics with potent antitumor activity.

This document will navigate the discovery, origin, biosynthesis, and biological activities of these compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Part 1: Bosamycins - Novel Non-Ribosomal Peptides from Streptomyces sp. 120454

Discovery and Origin

Bosamycins A-F are a series of novel linear non-ribosomal peptides (NRPs) discovered through a genome mining approach targeting unusual Non-Ribosomal Peptide Synthetase (NRPS) architectures. The producing organism is Streptomyces sp. 120454. The discovery was prompted by the identification of an unusual NRPS biosynthetic gene cluster, designated "bsm ," which features a unique NRPS enzyme (BsmF) containing an embedded cytochrome P450 monooxygenase domain, a feature not previously observed in NRPS megaenzymes.

Fermentation and Isolation

-

Seed Culture: Fresh spores of Streptomyces sp. 120454 are inoculated into TSB seed medium. The composition of the TSB seed medium is provided in the table below. The culture is cultivated for 24 hours.

-

Production Culture: The seed culture is then inoculated into B medium and cultivated for 7 days at 30°C. The composition of the production medium is detailed in the table below.

| Medium Component | TSB Seed Medium (per 1 L) | B Medium (per 1 L) |

| Tryptone | 17.0 g | - |

| Soytone | 3.0 g | - |

| Glucose | 2.5 g | - |

| Sodium Chloride | 5.0 g | - |

| Na₂HPO₄ | 2.5 g | - |

| Dextrin | - | 40 g |

| Tomato Paste | - | 7.5 g |

| NZ Amine | - | 2.5 g |

| Primary Yeast | - | 5 g |

| pH | 7.0 | 7.0 |

Table 1: Composition of Media for Bosamycin Production.

-

Harvesting: After 7 days of fermentation, the fermentation broth is harvested.

-

Initial Extraction: The broth is filtered, and the filtrate is absorbed with XAD-16 resin.

-

Purification: While the detailed purification protocol is not fully available in the initial search results, it is mentioned that the planar structures of Bosamycins A-F were characterized by extensive analyses of their High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) data. This implies that standard chromatographic techniques such as HPLC were likely used for the final purification steps.

Biological Activity

The biological activity of the isolated Bosamycins was evaluated. Of the compounds tested, only Bosamycin E demonstrated inhibitory activity.

| Compound | Target | Activity | IC₅₀ Value |

| Bosamycin E | SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) | Inhibitory | 24.25 μM |

| Bosamycins A-D, F | SHP2 | Inactive | - |

Table 2: Biological Activity of Bosamycins.

A detailed protocol for the SHP2 inhibition assay is outlined below, based on general procedures for this type of enzymatic assay.

-

Reagents and Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Bosamycin E (dissolved in DMSO)

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Add SHP2 enzyme to the wells of the microplate.

-

Add varying concentrations of Bosamycin E to the wells. A DMSO control is included.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths are specific to the fluorophore, e.g., 355/460 nm for the product of DiFMUP).

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Biosynthesis of Bosamycins

The biosynthesis of Bosamycins is governed by the "bsm " gene cluster in Streptomyces sp. 120454. The pathway was elucidated through a combination of in vivo gene deletion, in vitro biochemical assays, and heterologous expression.

The "bsm" gene cluster contains a unique NRPS system. A key feature is the BsmF protein, a single-module NRPS that incorporates a cytochrome P450 domain. This P450 domain is involved in the modification of an amino acid precursor. The cluster also contains genes encoding other NRPSs, tailoring enzymes, and regulatory proteins.

Proposed biosynthetic pathway for Bosamycins in Streptomyces sp. 120454.

-

Gene Deletion:

-

Construct Preparation: A knockout plasmid is constructed containing two fragments homologous to the upstream and downstream regions of the target gene (e.g., bsmF). These fragments flank a resistance cassette.

-

Conjugation: The knockout plasmid is introduced into Streptomyces sp. 120454 via intergeneric conjugation from E. coli.

-

Selection: Double-crossover mutants are selected based on antibiotic resistance and sensitivity markers.

-

Verification: The deletion mutants are verified by PCR analysis.

-

Metabolic Profiling: The metabolic profile of the mutant strain is compared to the wild-type strain using LC-MS to identify changes in the production of Bosamycins and the accumulation of intermediates.

-

-

Heterologous Expression:

-

Cosmid Library Construction: A cosmid genomic library of Streptomyces sp. 120454 is constructed in a suitable vector.

-

Screening: The library is screened for cosmids containing the "bsm" gene cluster.

-

Transformation: The identified cosmid is introduced into a heterologous host, such as Streptomyces albus J1074.

-

Fermentation and Analysis: The heterologous host is fermented, and the culture extract is analyzed by LC-MS for the production of Bosamycins.

-

-

In Vitro Biochemical Assays:

-

Protein Expression and Purification: The gene for a specific enzyme (e.g., BsmF) is cloned into an expression vector and expressed in a suitable host like E. coli. The protein is then purified.

-

Enzyme Activity Assay: The activity of the purified enzyme is tested in vitro. For example, the adenylation (A) domain activity of BsmF can be assayed by the ATP-pyrophosphate exchange assay in the presence of potential amino acid substrates. The catalytic activity of the P450 domain can be assayed by incubating the purified enzyme with its substrate (PCP-bound tyrosine) and cofactors (NADPH and a reductase partner) and analyzing the product formation by LC-MS.

-

Part 2: Boanmycin (Bleomycin A6) - A Potent Antitumor Antibiotic

Origin and Discovery Context

Boanmycin is another name for Bleomycin A6, a glycopeptide antibiotic belonging to the bleomycin family. Bleomycins are naturally produced by various Streptomyces species, with the original discovery from Streptomyces verticillus. Boanmycin has been investigated for its chemotherapeutic potential, particularly against colorectal cancer.

Antitumor Activity

Boanmycin has demonstrated significant antitumor activity in both in vitro and in vivo models.

| Cell Line | Assay | Activity | IC₅₀ Value |

| HT-29 (Human Colon Carcinoma) | In vitro clonogenic assay | Cytotoxic | 3.8 x 10⁻⁸ mol/L |

Table 3: In Vitro Antitumor Activity of Boanmycin.

It was also reported that the cytotoxicity of Boanmycin against HT-29 cells was an order of magnitude stronger compared to other bleomycin family members like peplomycin, bleomycin (BLM), BLM-A5, and BLM-A6, as determined by an NAG (N-acetyl-β-D-glucosaminidase) enzymatic assay.

Experimental Protocols for Antitumor Activity Assessment

This protocol is a standard method for assessing the cytotoxicity of a compound by measuring its effect on the ability of single cells to form colonies.

-

Cell Culture: HT-29 cells are maintained in a suitable culture medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells per well) to allow for the formation of distinct colonies.

-

Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of Boanmycin for a specified duration (e.g., 24 hours).

-

Incubation: The treatment medium is removed, and fresh medium is added. The plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting:

-

The medium is removed, and the colonies are washed with PBS.

-

Colonies are fixed with a solution such as methanol or a mixture of glutaraldehyde and crystal violet.

-

The colonies are stained with a dye like crystal violet.

-

Colonies containing at least 50 cells are counted.

-

-

Data Analysis: The surviving fraction of cells is calculated for each treatment concentration relative to the untreated control. The IC₅₀ value is determined from the resulting dose-response curve.

Workflow for the in vitro clonogenic assay.

This assay measures the activity of the lysosomal enzyme NAG, which is released from damaged cells, as an indicator of cytotoxicity.

-

Cell Culture and Treatment: HT-29 cells are cultured in 96-well plates and treated with different concentrations of Boanmycin.

-

Lysis: After the treatment period, the cells are lysed to release intracellular enzymes.

-

Enzymatic Reaction:

-

A substrate for NAG, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide, is added to the cell lysates.

-

The mixture is incubated to allow the NAG enzyme to cleave the substrate, releasing p-nitrophenol.

-

-

Detection:

-

A stop solution is added to terminate the reaction and develop the color of the p-nitrophenol product.

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis: The amount of p-nitrophenol produced is proportional to the NAG activity, which in turn reflects the degree of cell damage. The results are compared between treated and untreated cells to assess cytotoxicity.

Mechanism of Action

Boanmycin, as a member of the bleomycin family, is known to exert its cytotoxic effects primarily through the induction of DNA damage.

Studies have shown that Boanmycin has a potent inhibitory effect on protein synthesis in human colon cancer cells, which is stronger than its inhibition of DNA and RNA synthesis. Furthermore, it has been demonstrated to cause DNA damage.

This method can be used to detect double-strand breaks in DNA.

-

Cell Treatment: HT-29 cells are treated with Boanmycin for a specified period.

-

DNA Extraction: Genomic DNA is carefully extracted from the treated and control cells to minimize mechanical shearing.

-

Neutral Gel Electrophoresis:

-

The extracted DNA is loaded onto a neutral agarose gel (e.g., 1% agarose in TBE buffer).

-

Electrophoresis is carried out under neutral pH conditions.

-

-

Visualization: The DNA is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light.

-

Analysis: DNA from untreated cells should appear as a high molecular weight band. DNA from cells with double-strand breaks will show a smear of lower molecular weight fragments. The extent of the smear is indicative of the level of DNA damage.

Signaling pathway of Boanmycin-induced DNA damage.

Conclusion

This technical guide has provided a detailed overview of the discovery, origin, biological activity, and biosynthesis of Bosamycins, as well as the antitumor properties and mechanism of action of Boanmycin (Bleomycin A6). The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. The unique biosynthetic machinery of Bosamycins highlights the potential for genome mining in discovering novel bioactive compounds. The potent antitumor activity of Boanmycin underscores the continued importance of Streptomyces-derived natural products in the development of new cancer therapeutics. Further investigation into these and other microbial metabolites will undoubtedly continue to fuel the pipeline of novel drug candidates.

Boanmycin Hydrochloride vs. Other Bleomycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of boanmycin hydrochloride (bleomycin A6) and other prominent bleomycin analogs, including bleomycin A5 (pingyangmycin), bleomycin A2/B2, and peplomycin. It delves into their mechanisms of action, comparative efficacy, and toxicity profiles, with a focus on quantitative data. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Bleomycins are a group of glycopeptide antibiotics isolated from Streptomyces verticillus that are widely used as chemotherapeutic agents. Their primary mechanism of action involves the induction of single- and double-strand DNA breaks, leading to cell cycle arrest and apoptosis in cancer cells. While clinically effective against a range of malignancies, the use of the standard bleomycin sulfate (a mixture of primarily bleomycin A2 and B2) is often limited by significant pulmonary toxicity. This has driven the development and investigation of various analogs with the aim of improving the therapeutic index.

Boanmycin hydrochloride, also known as bleomycin A6, is one such analog that has been investigated for its potential to offer comparable or enhanced antitumor activity with a more favorable safety profile. This guide aims to consolidate the available technical information on boanmycin hydrochloride and provide a direct comparison with other key bleomycin analogs.

Mechanism of Action

The fundamental mechanism of action is conserved across the bleomycin family. These molecules chelate metal ions, typically iron, and in the presence of oxygen, generate reactive oxygen species (ROS) that cleave DNA.[1] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).

DNA Damage Response Signaling Pathway

Upon bleomycin-induced DNA damage, the DDR is primarily initiated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn activate tumor suppressor proteins like p53. This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

References

The Pharmacokinetics and Pharmacodynamics of Boanmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boanmycin (also known as Bleomycin A6) is an antineoplastic antibiotic belonging to the bleomycin family of drugs. It exerts its cytotoxic effects primarily through the induction of DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of Boanmycin, intended to serve as a resource for researchers and professionals in the field of drug development. The guide summarizes key quantitative data in tabular format, details relevant experimental protocols, and visualizes the primary signaling pathway and experimental workflows using Graphviz diagrams. While clinical pharmacokinetic data in humans remains limited in publicly available literature, preclinical studies provide initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacodynamic studies have more definitively characterized its mechanism of action and dose-dependent effects on cancer cells.

Pharmacokinetics

Preclinical Pharmacokinetic Data

A study in rabbits following intravenous administration provided the following pharmacokinetic parameters for Bleomycin A6 (Boanmycin).

| Parameter | Value | Species | Route of Administration |

| Maximum Serum Concentration (Cmax) | 18.5 µg/mL | Rabbit | Intravenous |

| Half-life (t1/2) | 2.8 hours | Rabbit | Intravenous |

| Urinary Excretion (12 hours) | 7.7% of administered dose | Rabbit | Intravenous |

Table 1: Preclinical Pharmacokinetic Parameters of Boanmycin (Bleomycin A6)

These preclinical data suggest a relatively short half-life and a component of renal clearance. It is important to note that these values may not be directly extrapolated to humans.

Pharmacodynamics

The pharmacodynamic properties of Boanmycin have been more extensively characterized, with a clear mechanism of action and quantified dose-response relationships in vitro.

Mechanism of Action

Boanmycin, like other bleomycin analogues, exerts its cytotoxic effects primarily by inducing DNA damage.[2] The process begins with the binding of Boanmycin to DNA, which is followed by the formation of a metallo-Boanmycin complex, typically with iron. This complex mediates the production of reactive oxygen species (ROS), which in turn cause single- and double-strand breaks in the DNA backbone.[2] This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, in cases of extensive damage, apoptosis.[2] Additionally, Boanmycin has been shown to inhibit the synthesis of RNA and protein, contributing to its overall anticancer activity.

In Vitro Dose-Response Data

In vitro studies have quantified the cytotoxic effects of Boanmycin on cancer cell lines.

| Cell Line | Assay Type | Parameter | Value |

| HT-29 (Human Colon Carcinoma) | Clonogenic Assay | IC50 | 3.8 x 10⁻⁸ mol/L |

Table 2: In Vitro Cytotoxicity of Boanmycin

Signaling Pathway

The primary signaling pathway activated by Boanmycin is the DNA Damage Response (DDR) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of Boanmycin.

In Vitro Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, thereby measuring cytotoxicity.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

Boanmycin stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Glutaraldehyde solution (6% v/v)

-

Crystal Violet solution (0.5% w/v)

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of Boanmycin for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

-

Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, or until colonies are visible.

-

Colony Fixation and Staining: Aspirate the medium and gently wash the wells with PBS. Fix the colonies by adding 1 mL of 6% glutaraldehyde to each well and incubating for 15 minutes at room temperature. Remove the glutaraldehyde and stain the colonies with 0.5% crystal violet for 30 minutes.

-

Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to determine the IC50 value.

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

This assay detects DNA double-strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis buffer (high salt, detergent)

-

Neutral electrophoresis buffer

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of treated and control cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Cell Embedding: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage of approximately 1 V/cm for 20-30 minutes.

-

Staining and Visualization: Gently remove the slides from the tank, wash with neutralization buffer, and stain the DNA with a fluorescent dye. Visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail moment).

N-acetyl-β-D-glucosaminidase (NAG) Enzymatic Assay

This colorimetric assay can be used to assess cytotoxicity by measuring the release of the lysosomal enzyme NAG from damaged cells.

Materials:

-

Cell culture supernatant from treated and control cells

-

NAG substrate solution (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)

-

Citrate buffer (pH 4.5)

-

Stop solution (e.g., NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Collect the cell culture supernatant from cells treated with Boanmycin and from control wells.

-

Assay Setup: In a 96-well plate, add a specific volume of supernatant to each well.

-

Substrate Addition: Add the NAG substrate solution, buffered to an acidic pH, to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Stopping the Reaction: Add a stop solution to each well to stop the reaction and develop the color.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: The amount of color produced is proportional to the NAG activity, which indicates the extent of cell lysis.

Conclusion

Boanmycin is a potent antineoplastic agent with a well-defined pharmacodynamic profile centered on the induction of DNA damage. While comprehensive human pharmacokinetic data is not widely available, preclinical studies provide a foundation for understanding its ADME properties. The experimental protocols detailed in this guide offer standardized methods for further investigation into the efficacy and mechanism of action of Boanmycin and similar compounds. Future research should aim to fully elucidate the clinical pharmacokinetics of Boanmycin to optimize its therapeutic use.

References

Boanmycin: A Radiomimetic Agent in Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boanmycin (Bleomycin A6), an antitumor antibiotic belonging to the bleomycin family, has demonstrated significant potential as a radiomimetic agent in cancer research. By inducing DNA strand breaks, Boanmycin mimics the effects of ionizing radiation, leading to cell cycle arrest, apoptosis, and cellular senescence in cancer cells. This technical guide provides a comprehensive overview of Boanmycin's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize Boanmycin as a tool in preclinical cancer studies.

Introduction to Boanmycin

Boanmycin is a glycopeptide antibiotic isolated from Streptomyces pingyangensis. Structurally similar to other members of the bleomycin family, its terminal amine moiety is distinct.[1] This structural difference contributes to its unique biological activity and toxicity profile. Boanmycin exerts its cytotoxic effects primarily through the induction of DNA damage, a characteristic that aligns it with radiomimetic agents.[1] The development of Boanmycin has been primarily in China, where it has undergone preclinical and early clinical evaluation for various cancers, including squamous cell lung cancer and colorectal cancer.[2][3]

Mechanism of Action: A Radiomimetic Profile

Boanmycin's primary mechanism of action is the induction of single- and double-strand breaks in DNA. This process is initiated by the binding of Boanmycin to DNA, followed by an iron-mediated redox reaction that generates free radicals. These reactive oxygen species (ROS) then attack the phosphodiester backbone of DNA, leading to strand scission. This mode of action closely mimics the indirect effects of ionizing radiation, where water radiolysis generates hydroxyl radicals that subsequently damage DNA.

The DNA damage triggered by Boanmycin activates the DNA Damage Response (DDR) pathway. Key kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are activated, initiating a signaling cascade that leads to several cellular outcomes, including:

-

Cell Cycle Arrest: Primarily at the G2/M checkpoint, preventing cells with damaged DNA from proceeding through mitosis.

-

Apoptosis: Programmed cell death is induced when DNA damage is too severe to be repaired.

-

Cellular Senescence: A state of irreversible cell cycle arrest.

Signaling Pathways

The following diagram illustrates the central signaling pathway initiated by Boanmycin-induced DNA damage.

Quantitative Data on Efficacy

The following tables summarize the in vitro and in vivo efficacy of Boanmycin from preclinical studies.

Table 1: In Vitro Cytotoxicity of Boanmycin

| Cell Line | Cancer Type | Assay | IC50 | Citation |

| HT-29 | Colon Cancer | Clonogenic Assay | 3.8 x 10-8 mol/L | [4] |

| Hce-8693 | Cecum Cancer | Clonogenic Assay | Highly Active | [5] |

| AML Cells | Acute Myeloid Leukemia | Proliferation Assay | 10 - 60 µg/mL | [6] |

Table 2: In Vivo Antitumor Activity of Boanmycin in Xenograft Models

| Cancer Model | Animal Model | Boanmycin Dose | Treatment Schedule | Tumor Growth Inhibition | Citation |

| Human Colon Cancer HT-29 | Nude Mice | 10 mg/kg | i.p., twice weekly | 82% | [2][5] |

| Human Cecum Cancer Hce-8693 | Nude Mice | Not specified | Not specified | ~90% | [5] |

| Murine Colon Carcinoma 26 (subcutaneous) | BALB/c Mice | 5 mg/kg | i.m., q.o.d. x 10 | 78.7% | [7] |

| Murine Colon Carcinoma 26 (subcutaneous) | BALB/c Mice | 2.5 mg/kg | i.m., q.o.d. x 10 | 61.9% | [7] |

| Murine Colon Carcinoma 26 (orthotopic) | BALB/c Mice | 5 mg/kg | i.m., q.o.d. x 10 | 99.4% | [7] |

| Murine Colon Carcinoma 26 (orthotopic) | BALB/c Mice | 2.5 mg/kg | i.m., q.o.d. x 10 | 90.0% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the radiomimetic properties of Boanmycin.

In Vitro Cell Viability - MTT Assay

This protocol is a standard procedure for assessing the cytotoxic effects of Boanmycin on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Boanmycin stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[8]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of Boanmycin in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Boanmycin dilutions to the respective wells. Include a vehicle control (medium without Boanmycin).

-

Incubate the plate for 72 hours at 37°C.[9]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with Boanmycin, providing a measure of long-term cell survival.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Boanmycin stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of Boanmycin for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 9-14 days, allowing colonies to form.[10]

-

Fix the colonies with 70% ethanol for 10 minutes.[10]

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following Boanmycin treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Boanmycin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Boanmycin for the desired time.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This histochemical assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Boanmycin stock solution

-

6-well plates

-

SA-β-Gal Staining Kit (containing fixative solution, staining solution, and X-gal)

Procedure:

-

Seed cells in 6-well plates and treat with a sub-lethal concentration of Boanmycin.

-

Culture the cells for 7-10 days after treatment to allow for the development of the senescent phenotype.[11]

-

Wash the cells twice with PBS.

-

Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add the SA-β-Gal staining solution containing X-gal to each well.

-

Incubate the plates at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in the cytoplasm of senescent cells. Protect the plates from light.[12][13]

-

Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Experimental and Logical Workflows

The following diagrams outline a typical preclinical workflow for evaluating a radiomimetic agent like Boanmycin and the logical relationship of its cellular effects.

Preclinical Evaluation Workflow

Logical Relationship of Boanmycin's Cellular Effects

References

- 1. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of boanmycin against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. [Inhibitory effect of bleomycin A6 on human colon cancer xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Early-Stage Research on Boanmycin's Antitumor Properties: A Technical Guide

An In-depth Examination of the Preclinical Antitumor Efficacy and Mechanism of Action of Boanmycin, a Bleomycin Analogue.

This technical guide provides a comprehensive overview of the early-stage research into the antitumor properties of Boanmycin (Bleomycin A6), a glycopeptide antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying molecular mechanisms of Boanmycin's anticancer activity.

In Vitro Antitumor Activity

Boanmycin has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. Its efficacy is most prominently documented in colorectal cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the in vitro cytotoxic effects of Boanmycin on human cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | Clonogenic Assay | 3.8 x 10⁻⁸ mol/L | [1] |

| Hce-8693 | Cecum Cancer | Clonogenic Assay | Data not specified, but highly active | [2] |

| BEL-7402 | Hepatocellular Carcinoma | Not specified | Inhibition rate of 74-90% | [2] |

Experimental Protocols: In Vitro Assays

The clonogenic assay is a fundamental method used to determine the in vitro cytotoxicity of a compound by assessing the ability of a single cell to form a colony.

Methodology:

-

Cell Preparation: Human cancer cell lines (e.g., HT-29, Hce-8693) are cultured in appropriate media. Cells are harvested during the logarithmic growth phase and a single-cell suspension is prepared using trypsinization.

-

Plating: A predetermined number of cells is seeded into culture dishes or multi-well plates.

-

Drug Exposure: Cells are exposed to varying concentrations of Boanmycin for a specified duration.

-

Incubation: The culture dishes are incubated under standard conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).

-

Fixation and Staining: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet to make them visible for counting.

-

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of Boanmycin that inhibits colony formation by 50%, is determined from the dose-response curve.

In Vivo Antitumor Efficacy

Boanmycin has shown potent antitumor activity in animal models, particularly in human cancer xenografts.

Quantitative Data: In Vivo Studies

The following table summarizes the in vivo antitumor efficacy of Boanmycin in nude mice bearing human colorectal cancer xenografts.

| Tumor Model | Treatment | Dose | Administration Route | Tumor Growth Inhibition Rate | Necrotic Ratio of Tumors | Reference |

| HT-29 Xenograft | Boanmycin | 10 mg/kg | Intraperitoneal | ~90% | 67% | [2][3] |

| HT-29 Xenograft | Boanmycin | 15 mg/kg | Intraperitoneal | ~90% | Not specified | [3] |

| Hce-8693 Xenograft | Boanmycin | 10 mg/kg | Intraperitoneal | ~90% | Not specified | [2][3] |

| Hce-8693 Xenograft | Boanmycin | 15 mg/kg | Intraperitoneal | ~90% | Not specified | [3] |

| HT-29 Xenograft | Boanmycin | 1/9 LD50 | Not specified | 82% | Not specified | [2][3] |

| HT-29 Xenograft | 5-Fluorouracil | 1/9 LD50 | Not specified | 12% | 35% | [2] |

| HT-29 Xenograft | Mitomycin C | 1/9 LD50 | Not specified | 53% | 43% | [2] |

| CT-26 (subcutaneous) | Boanmycin | 10 mg/kg | Intramuscular | Not specified (Significant) | Not specified | [3] |

| CT-26 (intracecal) | Boanmycin | 10 mg/kg | Intramuscular | More effective than subcutaneous | Not specified | [3] |

Experimental Protocols: In Vivo Xenograft Studies

Methodology:

-

Animal Model: Nude mice (athymic) are typically used for xenograft studies as they lack a functional immune system and will not reject human tumor cells.

-

Tumor Cell Implantation: Human cancer cells (e.g., HT-29, Hce-8693) are harvested from in vitro cultures and injected subcutaneously into the flank of the nude mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

-

Drug Administration: Once tumors reach a specified size, the mice are randomized into control and treatment groups. Boanmycin is administered, typically intraperitoneally or intramuscularly, at various doses and schedules.

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the tumor growth inhibition rate, calculated by comparing the mean tumor weight or volume in the treated groups to the control group.

-

Histopathological Analysis: At the end of the study, tumors and major organs are often harvested for histopathological examination to assess for necrosis and drug-induced toxicity.

Mechanism of Action

Boanmycin, a member of the bleomycin family of antibiotics, exerts its antitumor effects primarily through the induction of DNA damage.[2]

Signaling Pathways

The primary mechanism of Boanmycin involves binding to DNA and generating reactive oxygen species (ROS) in an iron-dependent manner. This leads to single- and double-strand breaks in the DNA. The resulting DNA damage triggers a cellular response known as the DNA Damage Response (DDR) pathway. This pathway activates key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest, allowing time for DNA repair. If the damage is too severe, the cell is directed towards apoptosis (programmed cell death).

Furthermore, studies have indicated that Boanmycin can modulate the expression of key oncogenes and tumor suppressor genes. Specifically, it has been shown to inhibit the expression of c-myc and the tumor suppressor p53, while enhancing the expression of N-ras in colon cancer cells.[1] The interplay of these effects contributes to its overall antitumor activity.

References

Boanmycin's Remodeling of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boanmycin, a glycopeptide antibiotic belonging to the bleomycin family, has demonstrated potent antitumor activities.[1] Its primary mechanism of action is the induction of DNA strand breaks in cancer cells.[1] Beyond its direct cytotoxic effects, emerging evidence suggests that Boanmycin can significantly remodel the tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. This technical guide provides an in-depth analysis of the current understanding of Boanmycin's impact on the TME, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Mechanism of Action: DNA Damage and Cellular Senescence

Boanmycin exerts its primary anticancer effect by binding to DNA and inducing single- and double-strand breaks, leading to cell cycle arrest and apoptosis.[1] Furthermore, sublethal doses of Boanmycin have been shown to induce a state of cellular senescence in stromal cells within the TME.[2] Senescent cells are characterized by irreversible growth arrest and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[2]

Quantitative Data on Boanmycin's Effects

The following tables summarize the available quantitative data on the effects of Boanmycin on tumor growth and the induction of senescence and SASP factors.

Table 1: In Vivo Antitumor Activity of Boanmycin

| Cancer Model | Treatment Dose | Tumor Growth Inhibition (%) | Necrotic Ratio of Tumors (%) | Reference |

| Human Colon Cancer HT-29 Xenografts | 1/9 LD50 | 82 | 67 | [3] |

| Murine Colon Carcinoma CT-26 (intracecal) | Not Specified | Higher than 5-FU and MMC | Not Specified | [3] |

| Murine Colon Carcinoma 26 (subcutaneous) | 2.5 mg/kg | 61.9 | Not Specified | [4] |

| Murine Colon Carcinoma 26 (subcutaneous) | 5 mg/kg | 78.7 | Not Specified | [4] |

| Murine Colon Carcinoma 26 (orthotopic) | 2.5 mg/kg | 90.0 | Not Specified | [4] |

| Murine Colon Carcinoma 26 (orthotopic) | 5 mg/kg | 99.4 | Not Specified | [4] |

| Murine Colon Carcinoma 26 (intra-hepatic) | 2.5 mg/kg | 75.7 | Not Specified | [4] |

| Murine Colon Carcinoma 26 (intra-hepatic) | 5 mg/kg | 86.9 | Not Specified | [4] |

| Hepatic Metastases from intra-splenic transplantation | 5 mg/kg | 56.8 | Not Specified | [4] |

| Hepatic Metastases from intra-splenic transplantation | 10 mg/kg | 97.6 | Not Specified | [4] |

Table 2: Induction of Cellular Senescence and SASP by Boanmycin in Stromal Cells

| Cell Type | Boanmycin Concentration | Percentage of Senescent Cells (%) | Fold Induction of Interleukin-6 (IL-6) | Reference |

| Lung Fibroblasts (IMR90) | 6.7 μl/ml | 90 | Not Specified | [2] |

| Primary Osteoblasts (OBs) | 6.7 μl/ml | 95 | 6 | [2] |

Note: The available literature lacks specific quantitative data on the effect of Boanmycin on immune cell populations such as Tumor-Associated Macrophages (TAMs), Myeloid-Derived Suppressor Cells (MDSCs), and cytotoxic T lymphocytes within the tumor microenvironment.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is adapted from established methods for detecting cellular senescence.

Materials:

-

Cell culture plates with Boanmycin-treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

-

Staining Solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add Staining Solution to the cells.

-

Incubate at 37°C without CO2 for 12-16 hours. Protect from light.

-

Observe cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-staining cells by counting at least 200 cells in multiple random fields.

Visualizations

Signaling Pathway of Boanmycin-Induced DNA Damage

References

- 1. researchgate.net [researchgate.net]

- 2. The chemotherapeutic drug boanmycin induces cell senescence and senescence-associated secretory phenotype factors, thus acquiring the potential to remodel the tumor microenvironment. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Activity of boanmycin against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Boanmycin In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boanmycin, also known as Bleomycin A6, is an antineoplastic antibiotic belonging to the bleomycin family of glycopeptide antibiotics.[1] It is a component of the antibiotic mixture produced by Streptomyces verticillus. The primary mechanism of action of Boanmycin involves the induction of DNA strand breaks. Upon entering the cell, Boanmycin chelates metal ions, typically iron, and generates reactive oxygen species (ROS). These ROS, including superoxide and hydroxyl radicals, attack the phosphodiester backbone of DNA, leading to both single- and double-strand breaks. This DNA damage ultimately triggers cell cycle arrest, typically at the G2/M phase, and can induce apoptosis (programmed cell death). Due to its cytotoxic activity against various cancer cell lines, Boanmycin is a compound of interest in cancer research and drug development.

This document provides a detailed protocol for determining the in vitro cell viability and cytotoxic effects of Boanmycin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Data Presentation

| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |

| A549 (Human Lung Carcinoma) | Bleomycin | 24 hours | 70.12 ± 0.91 | [2] |

| A549 (Human Lung Carcinoma) | Bleomycin | 48 hours | 41.87 ± 1.53 | [2] |

Signaling Pathway of Boanmycin

Caption: Boanmycin mechanism of action leading to apoptosis.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

-

Boanmycin hydrochloride

-

Selected cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Boanmycin Treatment: a. Prepare a stock solution of Boanmycin in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. b. Prepare a series of dilutions of Boanmycin in complete culture medium to achieve the desired final concentrations for treatment. A common approach is to use a 2-fold or 10-fold serial dilution. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of Boanmycin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Boanmycin) and a no-treatment control (fresh medium). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. After the 4-hour incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: a. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the log of the Boanmycin concentration. c. Determine the IC50 value, which is the concentration of Boanmycin that inhibits cell viability by 50%, using a non-linear regression analysis of the dose-response curve.

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Boanmycin in Colon Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of Boanmycin on colon cancer cell lines and detailed protocols for key experimental procedures.

Introduction

Boanmycin, an antitumor antibiotic, has demonstrated potent activity against colon cancer. It is a component of the bleomycin complex and functions primarily by inducing DNA damage through the formation of free radicals, which subsequently leads to cell cycle arrest and apoptosis. This document outlines the recommended concentrations of Boanmycin for use with colon cancer cell lines, provides detailed experimental protocols, and illustrates its known mechanism of action.

Data Summary

The following table summarizes the quantitative data available for Boanmycin's activity in colon cancer cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HT-29 | Clonogenic Assay | IC50 | 3.8 x 10⁻⁸ mol/L | |

| HT-29 | Dot Blotting | Gene Expression Inhibition | 10⁻⁵ mol/L (for c-myc and p53) |

Signaling Pathways

Boanmycin's primary mechanism of action involves the induction of DNA damage, which triggers cellular responses leading to cell cycle arrest and apoptosis. In the context of HT-29 colon cancer cells, Boanmycin has been shown to inhibit the expression of the oncogene c-myc and the tumor suppressor gene p53 at a concentration of 10⁻⁵ mol/L.

Caption: General mechanism of Boanmycin action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Boanmycin on colon cancer cell lines.

Experimental Workflow

Application Notes and Protocols for Bo-anmycin in a Murine Model of Colorectal Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boanmycin, a potent anti-tumor antibiotic belonging to the bleomycin family, has demonstrated significant efficacy against colorectal cancer in preclinical murine models.[1][2] Its primary mechanism of action involves the induction of DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis.[3] These application notes provide a comprehensive guide for utilizing Boanmycin in both subcutaneous and orthotopic murine models of colorectal cancer, including detailed experimental protocols and an overview of its molecular mechanism.

Data Presentation

In Vivo Efficacy of Boanmycin in Murine Colorectal Cancer Models

The anti-tumor activity of Boanmycin has been evaluated in various murine models of colorectal cancer, consistently showing significant tumor growth inhibition.

| Model Type | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Subcutaneous Xenograft | HT-29 | 10 mg/kg, i.p., twice weekly | ~90 | [4] |

| Subcutaneous Xenograft | Hce-8693 | 10 mg/kg, i.p., twice weekly | ~90 | [4] |

| Subcutaneous Xenograft | HT-29 | Equitoxic dose (1/9 LD50), i.p., twice weekly | 82 | [2][4] |

| Subcutaneous Xenograft | CT-26 | 5 mg/kg | 78.7 | [5] |

| Subcutaneous Xenograft | CT-26 | 2.5 mg/kg | 61.9 | [5] |

| Orthotopic | CT-26 | 5 mg/kg | 99.4 | [5] |

| Orthotopic | CT-26 | 2.5 mg/kg | 90.0 | [5] |

In Vitro Cytotoxicity of Boanmycin

| Cell Line | IC50 | Reference |

| HT-29 | 3.8 x 10-8 mol/L | [3] |

Experimental Protocols

Murine Models of Colorectal Cancer

a) Subcutaneous Xenograft Model [2][4]

This model is suitable for evaluating the systemic anti-tumor activity of Boanmycin.

-

Cell Culture: Culture human (e.g., HT-29, HCT116) or murine (e.g., CT-26) colorectal cancer cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free media at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice for human cell lines) or syngeneic mice (e.g., BALB/c for CT-26).

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer Boanmycin intraperitoneally (i.p.) at the desired concentration and schedule (e.g., 5-10 mg/kg, twice weekly). The control group should receive vehicle (e.g., sterile saline).

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of distress are observed. Excise tumors for further analysis.

b) Orthotopic Cecal Model [2]

This model more accurately recapitulates the tumor microenvironment of human colorectal cancer.

-

Cell Preparation: Prepare colorectal cancer cells as described for the subcutaneous model.

-

Surgical Procedure: Anesthetize the mouse and perform a laparotomy to expose the cecum.

-

Tumor Cell Injection: Using a 30-gauge needle, inject 20 µL of the cell suspension (1 x 106 cells) into the subserosal layer of the cecum.

-

Closure: Suture the abdominal wall and skin.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

-

Treatment and Monitoring: Initiate Boanmycin treatment as described for the subcutaneous model. Monitor tumor growth via imaging techniques (e.g., ultrasound, bioluminescence if using luciferase-expressing cells) or by assessing clinical signs.

-

Endpoint: At the study endpoint, euthanize the mice and excise the cecum and any metastatic lesions for analysis.

Western Blot Analysis of DNA Damage Response

This protocol is designed to assess the activation of the DNA Damage Response (DDR) pathway in tumor tissues or cultured cells following Boanmycin treatment.

-

Protein Extraction: Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key DDR proteins. Suggested antibodies include:

-

Phospho-ATM (Ser1981)

-

Phospho-ATR (Ser428)

-

Phospho-Chk1 (Ser345)

-

Phospho-Chk2 (Thr68)

-

γH2AX (Phospho-H2A.X Ser139)

-

p53

-

Cleaved Caspase-3

-

GAPDH or β-actin (loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC)

IHC can be used to evaluate the expression and localization of key proteins within the tumor tissue.

-

Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies. In addition to the DDR markers mentioned for Western blotting, consider the following to assess proliferation and apoptosis:

-

Secondary Antibody and Detection: Use a polymer-based detection system with an appropriate secondary antibody and chromogen (e.g., DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Image Analysis: Acquire images using a light microscope and quantify the staining intensity and percentage of positive cells.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)[8][9][10][11][12]

This assay quantifies the percentage of apoptotic and necrotic cells following Boanmycin treatment.

-

Cell Preparation: Treat colorectal cancer cells in culture with varying concentrations of Boanmycin for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

Boanmycin's Mechanism of Action and Crosstalk with Key Cancer Pathways

Boanmycin induces DNA strand breaks, which activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, senescence, or apoptosis, often in a p53-dependent manner. The DDR pathway can also crosstalk with other critical signaling pathways in colorectal cancer, such as Wnt, MAPK, and PI3K/Akt, influencing the ultimate fate of the cancer cell.[7][8][9]

Caption: Boanmycin-induced DNA damage and downstream signaling.

Experimental Workflow for Evaluating Boanmycin in a Murine Model

Caption: Workflow for Boanmycin evaluation.

References

- 1. The significance of tumor markers for proliferation and apoptosis in predicting survival in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of boanmycin against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Prognostic Value of Immunohistochemical Markers for Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. the-crosstalk-between-wnt-catenin-signaling-pathway-with-dna-damage-response-and-oxidative-stress-implications-in-cancer-therapy - Ask this paper | Bohrium [bohrium.com]

- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Application Notes and Protocols for Boanmycin Administration in Animal Studies

Introduction

Boanmycin, also known as Bleomycin A6, is an antineoplastic antibiotic that has been evaluated in preclinical animal studies to determine its safety, pharmacokinetics, and efficacy.[1][2] These studies have utilized various administration routes across different animal models, providing foundational data for its potential therapeutic use. This document outlines the administration routes, summarizes key quantitative data from animal studies, and provides detailed experimental protocols for the application of Boanmycin in a research setting.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data obtained from preclinical animal studies with Boanmycin (Bleomycin A6).

Table 1: Lethal Dose (LD50) of Boanmycin in Mice [1]

| Administration Route | LD50 (mg/kg) |

| Intravenous (IV) | 92 ± 7.4 |

| Intramuscular (IM) | 72 ± 5.6 |

| Subcutaneous (SC) | 82 ± 4.5 |

| Intraperitoneal (IP) | 102 ± 0.6 |

| Oral (PO) | 520 ± 0.1 |

Table 2: Pharmacokinetic Parameters of Boanmycin in Rabbits following Intravenous (IV) Administration [1]

| Parameter | Value |

| Maximal Serum Concentration | 18.5 µg/mL |

| Half-life | 2.8 hours |

| Urinary Excretion (within 12 hours) | 7.7% |

Table 3: Antitumor Activity of Boanmycin against Human Colon Cancer Xenografts in Nude Mice [2]

| Tumor Xenograft | Administration Route | Dose (mg/kg) | Outcome |

| HT-29 | Intraperitoneal (IP) | 10 | Marked inhibition of tumor growth |

| HT-29 | Intraperitoneal (IP) | 15 | Marked inhibition of tumor growth |

| Hce-8693 | Intraperitoneal (IP) | 10 | Marked inhibition of tumor growth |

| Hce-8693 | Intraperitoneal (IP) | 15 | Marked inhibition of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of Boanmycin in animal models.

Protocol 1: Subchronic Toxicity Study of Boanmycin in Rats

This protocol is based on a study where Boanmycin was administered intraperitoneally to Wistar rats to evaluate its subchronic toxicity.[1]

Objective: To determine the potential toxic effects of repeated intraperitoneal administration of Boanmycin in Wistar rats over a 60-day period.

Materials:

-

Boanmycin (Bleomycin A6)

-

Sterile saline for injection (0.9% NaCl)

-

Wistar rats

-

Standard laboratory animal housing and diet

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection and clinical chemistry analysis

-

Equipment for necropsy and histopathological analysis

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats to the laboratory environment for at least one week prior to the start of the study. House the animals in standard conditions with ad libitum access to food and water.

-

Group Allocation: Randomly divide the rats into six groups.

-

Dose Preparation: Prepare fresh solutions of Boanmycin in sterile saline on each day of dosing. The concentrations should be calculated to deliver the desired dose in a constant volume per unit of body weight.

-

Administration: Administer Boanmycin or vehicle control intraperitoneally every other day for 60 days at the following doses: 20, 10, 5, 2, and 0.5 mg/kg/day.[1] The control group receives sterile saline only.

-

Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, and food/water consumption. Record body weights weekly.

-